molecular formula C9H13NO2 B14574611 2-Pentanone, 5-(3-methyl-5-isoxazolyl)- CAS No. 61449-08-9

2-Pentanone, 5-(3-methyl-5-isoxazolyl)-

Cat. No.: B14574611
CAS No.: 61449-08-9
M. Wt: 167.20 g/mol
InChI Key: JQBKYRJFKUQBQI-UHFFFAOYSA-N
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Description

2-Pentanone, 5-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C9H13NO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 5-(3-methyl-5-isoxazolyl)- typically involves the formation of the isoxazole ring followed by the introduction of the pentanone moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-5-isoxazolecarboxylic acid with a suitable ketone under dehydrating conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized isoxazole derivatives .

Scientific Research Applications

2-Pentanone, 5-(3-methyl-5-isoxazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentanone, 5-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes. The isoxazole ring’s unique structure allows it to interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-isoxazolecarboxylic acid
  • 5-Methylisoxazole
  • 3,5-Dimethylisoxazole

Uniqueness

2-Pentanone, 5-(3-methyl-5-isoxazolyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the pentanone moiety with the isoxazole ring makes it a versatile compound with diverse applications .

Properties

CAS No.

61449-08-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)pentan-2-one

InChI

InChI=1S/C9H13NO2/c1-7-6-9(12-10-7)5-3-4-8(2)11/h6H,3-5H2,1-2H3

InChI Key

JQBKYRJFKUQBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCC(=O)C

Origin of Product

United States

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